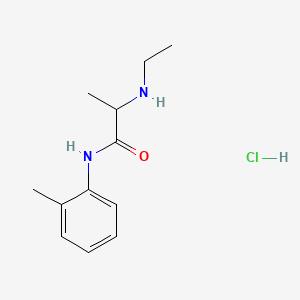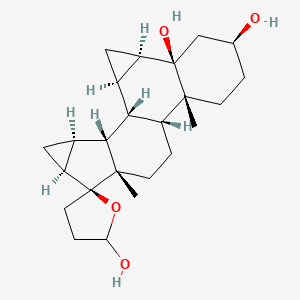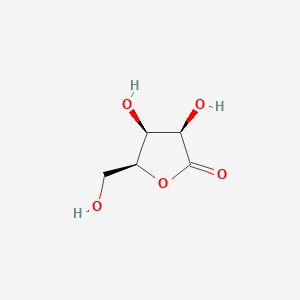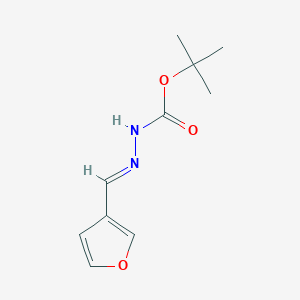
2-(Ethylamino)-o-propionotoluidide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(Ethylamino)-o-propionotoluidide Hydrochloride" is a chemical compound that can be expected to have applications in various fields due to its structural components. Compounds with similar structures have been studied for their physical, chemical properties, and potential applications in medicine, chemistry, and material science.
Synthesis Analysis
The synthesis of compounds similar to "2-(Ethylamino)-o-propionotoluidide Hydrochloride" often involves complex reactions, including condensation, cyclization, and refinement steps to achieve high purity and yield. For example, 2-Ethyl-4, 6-dihydroxypyrimidine synthesis involves propionitrile reacting with hydrogen chloride and free ammonia, followed by cyclization in the presence of sodium methoxide (Ou Chun, 2003).
Molecular Structure Analysis
The molecular structure of compounds is critical in determining their physical and chemical properties. Techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and FT-Raman (Fourier Transform Raman Spectroscopy) are commonly used for structural determination. For instance, the molecular structure of a thioamide derivative was determined using these methods, providing insights into its geometry and electronic structure (S. Prasanth et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds can be influenced by their functional groups and molecular structure. Studies on related compounds have shown reactions including hydrolysis, condensation, and interactions with nucleophiles, which play a significant role in their chemical properties and potential applications (A. Reisinger & C. Wentrup, 2005).
Scientific Research Applications
Ethyl Glucuronide (EtG) in Hair as a Marker for Alcohol Use and Abuse
A scoping review focused on the relationship between EtG levels in hair and common pathological conditions like liver and kidney diseases, and diabetes. This research underscores the importance of understanding how pathologies can influence the concentration of certain compounds in biological matrices, which is critical for interpreting data accurately in both forensic and clinical contexts (Triolo et al., 2022).
Acrylamide in Baking Products
This review article addresses the formation of acrylamide, a compound with toxic properties (neurotoxicity, genotoxicity, carcinogenicity), in high-carbohydrate foods during high-temperature processing. Understanding the factors affecting acrylamide formation and degradation can inform safety guidelines for food processing (Keramat et al., 2011).
Pharmacological Characterization of Eticlopride
A review on eticlopride, a drug with high affinity for dopamine D2-like receptors, highlights the use of chemical compounds to understand central dopamine receptor function and the role of D2-like receptors in behavior. Such research is essential for developing new therapeutic agents (Martelle & Nader, 2008).
Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate. It highlights the environmental impact of chemical compounds and the need for understanding their breakdown in natural settings (Thornton et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It often includes safety precautions that should be taken when handling the compound.
Future Directions
This involves discussing potential future research directions involving the compound. It could include potential applications, unanswered questions about the compound, or new methods of synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFJZONNAIYUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)NC1=CC=CC=C1C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-o-propionotoluidide Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









